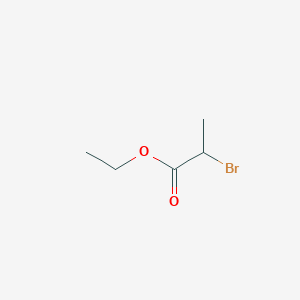

Ethyl 2-bromopropionate

Vue d'ensemble

Description

Ethyl 2-bromopropionate is a clear colorless to very slightly yellow liquid . It is an intermediate in the synthesis of organic compounds and pharmaceuticals . It is an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .

Synthesis Analysis

Ethyl 2-bromopropionate is synthesized by reacting 2-bromopropionic acid with ethanol under specific conditions, such as a temperature of 80°C, a reaction time of 3.5 hours, and a mole ratio of ethanol to 2-bromopropionate of 1.5, using toluenesulfonic acid as a catalyst and benzene as a water-carrying agent.Molecular Structure Analysis

The molecular structure of ethyl 2-bromopropionate derivatives has been characterized through various techniques including NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide insights into its potential bioactivity as analgesic and antidyslipidemic agents.Chemical Reactions Analysis

Ethyl 2-bromopropionate participates in various chemical reactions, including the synthesis of complex molecules. For example, its reaction with paracetamol leads to the formation of potential bioactive compounds. It is also a key intermediate in the synthesis of heterocycle fragments present in biologically active compounds.Physical And Chemical Properties Analysis

Ethyl 2-bromopropionate has a refractive index of 1.446 (lit.), a boiling point of 156-160 °C (lit.), and a density of 1.394 g/mL at 25 °C (lit.) . The physical properties, including spectroscopic and molecular orbital studies, reveal its conformational properties, indicated by the presence of rotamers and the effect of solvent polarity on relative intensities of infrared peaks.Applications De Recherche Scientifique

Organic Synthesis Intermediate

Ethyl 2-bromopropionate is an important organic intermediate . It plays a crucial role in the synthesis of various organic compounds due to its reactivity and structure. The presence of a bromine atom makes it a good leaving group, facilitating nucleophilic substitution reactions.

Agrochemical Industry

In the agrochemical industry, Ethyl 2-bromopropionate is used as an intermediate in the synthesis of various agrochemicals . These could include pesticides, herbicides, and fungicides, where the compound’s reactivity is utilized to create effective products.

Pharmaceutical Synthesis

Ethyl 2-bromopropionate is also used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs. Its reactivity and structure allow it to be transformed into a wide range of different compounds, expanding the possibilities for drug discovery and development.

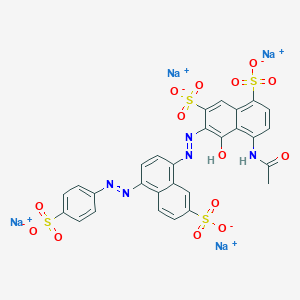

Dyestuff Field

This compound finds its application in the dyestuff field . It can be used in the synthesis of various dyes and pigments. The bromine atom in the compound can participate in reactions leading to the formation of colored compounds.

Polymer Science

Ethyl 2-bromopropionate has been used as an initiator for Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) . This method of polymerization is known for its control over molecular weight and architecture of the polymer, making Ethyl 2-bromopropionate a valuable compound in polymer science.

Stereoregular Polymers

The use of Ethyl 2-bromopropionate in ATRP allows for the production of stereoregular polymers . The stereoregularity of the polymer is given priority over syndiotactic architecture, and the effect of the type of ligand on the stereoregularity is very slight . This opens up possibilities for the creation of polymers with specific physical properties.

Mécanisme D'action

Target of Action

Ethyl 2-bromopropionate is a chemical compound with a highly reactive bromine atom and an ester group in its structure . The bromine atom in the structure can be attacked by nucleophilic reagents, resulting in the formation of adducts . For example, it can be attacked by triphenylphosphine to produce a corresponding Wittig reagent .

Mode of Action

The bromine atom in Ethyl 2-bromopropionate is highly reactive and can be replaced by other groups in a nucleophilic substitution reaction . This property is often utilized in organic synthesis, where Ethyl 2-bromopropionate serves as a starting material for the synthesis of various organic compounds .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-bromopropionate largely depend on the final product formed after its use in organic synthesis . As an intermediate, its role in biochemical pathways is primarily determined by the compounds it helps synthesize.

Action Environment

The action of Ethyl 2-bromopropionate is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH . It’s also worth noting that Ethyl 2-bromopropionate is a flammable liquid and can cause skin burns and eye damage , so it should be handled with care in a controlled environment.

Safety and Hazards

Ethyl 2-bromopropionate is a flammable liquid and vapor . Vapours may be ignited by a spark, a hot surface or an ember. Vapours may form explosive mixtures with air. Fire-water run-off in sewers may create fire or explosion hazard . This product is toxic and poses a severe corrosive hazard . Water used for fire extinguishing, which has been in contact with the product, may be corrosive .

Propriétés

IUPAC Name |

ethyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871746 | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl 2-bromopropionate | |

CAS RN |

535-11-5, 41978-69-2 | |

| Record name | Ethyl 2-bromopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (±)-2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDA70611LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

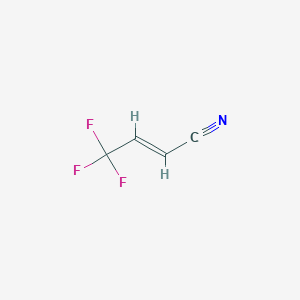

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of ethyl 2-bromopropionate?

A1: Ethyl 2-bromopropionate has the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol. Its structure consists of a propionate ester group (CH3CH2OC(O)-) attached to a bromine atom at the alpha position (CH3CHBr-).

Q2: What are the key spectroscopic features of ethyl 2-bromopropionate?

A2: Key spectroscopic data for identifying ethyl 2-bromopropionate include:

- 1H NMR: The presence of characteristic peaks corresponding to the ethyl group and the methine proton adjacent to the bromine atom. []

- FTIR: Confirms the presence of specific functional groups, such as the carbonyl group (C=O) and the C-Br bond. []

Q3: How is ethyl 2-bromopropionate utilized in Atom Transfer Radical Polymerization (ATRP)?

A3: Ethyl 2-bromopropionate serves as an efficient initiator in ATRP. [, , , , , , , , , , , , , , , ] It reacts with a transition metal complex, typically copper(I) bromide, to generate initiating radicals. These radicals then add to monomers, propagating the polymerization process in a controlled manner.

Q4: What factors influence the effectiveness of ethyl 2-bromopropionate as an ATRP initiator?

A4: Several factors impact the performance of ethyl 2-bromopropionate as an ATRP initiator:

- Ligand: The choice of ligand coordinating the copper catalyst significantly affects polymerization rate and control. For instance, Me6TREN ligand allows for controlled polymerization of acrylates at ambient temperature with fast rates compared to TREN. []

- Solvent: The polarity of the solvent influences the polymerization rate. For example, anisole, a less polar solvent than cyclohexanone, results in a slower polymerization rate of glycidyl methacrylate. []

- Temperature: The reaction temperature affects the ATRP equilibrium constant (KATRP). A study found that KATRP values increased with temperature in a methyl acrylate/acetonitrile mixture. []

- Additives: The presence of specific additives can accelerate the polymerization rate. For example, aluminum hydroxide, boric acid, and (2-methylpropyl)boronic acid were shown to significantly enhance the rate of styrene polymerization. []

Q5: What types of polymers have been successfully synthesized using ethyl 2-bromopropionate as an ATRP initiator?

A5: Ethyl 2-bromopropionate has been employed to synthesize a variety of polymers via ATRP, including:

- Homopolymers: Poly(methyl methacrylate) (PMMA) [, , , , , ], polystyrene [, , ], poly(glycidyl methacrylate) (PGMA) [, , ], poly(tert-butyl acrylate) [], poly(menthyl acrylate) [], poly((R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene) []

- Copolymers: Poly(methyl methacrylate)-b-poly[(dimethylamino)ethyl methacrylate] [], Poly(pregnenolone methacrylate-co-methyl methacrylate) [], P(MEO2MA-co-OEGMA) []

- Block Copolymers: Poly(tert-butyl acrylate)-block-poly(methyl methacrylate) []

- Dendronized Polymers: Based on acrylate functionalized 2,2-bis(methylol)propionic acid (bis-MPA) dendrons []

Q6: Can ethyl 2-bromopropionate be utilized for surface-initiated ATRP?

A6: Yes, ethyl 2-bromopropionate has been successfully used as a sacrificial free initiator in surface-initiated ATRP to modify cotton fibers with homo- and block copolymers. [] This technique enables the controlled growth of polymers from solid surfaces.

Q7: Are there any limitations to using ethyl 2-bromopropionate in ATRP?

A7: While generally effective, some limitations exist when using ethyl 2-bromopropionate:

- Initiation Efficiency: In some cases, ethyl 2-bromopropionate may exhibit lower initiation efficiency compared to other initiators like 2-bromopropionitrile. [] This can influence gelation during copolymerization with cross-linkers.

- Stereoselectivity: While applicable for various polymers, the stereochemical control might be limited in specific cases like the polymerization of (R)-2-methacryloyloxy-2′-methoxy-1,1′-binaphthalene, where poor control of molecular weights was observed. []

Q8: How does the polymerization rate compare when using ethyl 2-bromopropionate versus other initiators like ethyl 2-bromoisobutyrate?

A8: Studies have shown that polymerization rates can vary depending on the initiator used. For instance, the polymerization of tert-butyl acrylate proceeds more rapidly with ethyl 2-bromopropionate (secondary initiator) compared to ethyl 2-bromoisobutyrate (tertiary initiator). []

Q9: Besides ATRP, what are some other applications of ethyl 2-bromopropionate in organic synthesis?

A9: Ethyl 2-bromopropionate serves as a valuable reagent in various synthetic transformations, including:

- Reformatsky Reactions: It reacts with ketones in the presence of zinc to form β-hydroxy esters. []

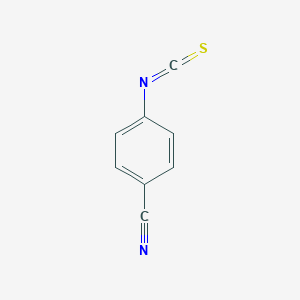

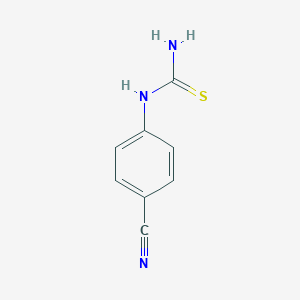

- Alkylation Reactions: It can be used to alkylate various nucleophiles, including thioamides [, ], hydroxythiophenes [], and triazoline-5-thiones. []

- Cyclization Reactions: It participates in cyclization reactions to form heterocyclic compounds like furo[2,3-c]pyridines [], furo[3,2-b]pyridines [], and thiazolidinones. [, , ]

Q10: What are some specific examples of biologically active compounds synthesized using ethyl 2-bromopropionate?

A10: Ethyl 2-bromopropionate has played a role in the synthesis of several compounds with potential biological activity, such as:

- Isoxazolyl thiazoles, isoxazolyl thiazolyl chromen-2-ones, isoxazolyl thiazinanes, and isoxazolyl thiazolidinones: These compounds were synthesized and evaluated for their antimicrobial activity. []

- 3-Hydrazono-5-nitro-2-indolinone derivatives: These compounds were synthesized and evaluated for their antiviral activity against a panel of viruses. []

- Allergenic alpha-methylene-gamma-butyrolactones: Ethyl 2-bromopropionate was used in the synthesis of tulipalin B and other related compounds to study their capacity to induce allergic contact dermatitis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)